1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole
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Overview
Description
1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole is a complex organic compound that features a pyrazole ring substituted with a methyl group and an aziridine moiety linked to a tetrahydronaphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the aziridine moiety: The aziridine ring can be introduced via the reaction of an appropriate epoxide with an amine.
Attachment of the tetrahydronaphthalene derivative: This step involves the reaction of the aziridine intermediate with a tetrahydronaphthalene derivative, often under basic conditions to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aziridine ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving pyrazole and aziridine derivatives.
Medicine: Investigation of its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The aziridine moiety could facilitate covalent bonding with nucleophilic sites in proteins, while the pyrazole ring might engage in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole: A closely related compound with a slight structural variation.
1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]triazole: Another similar compound featuring a triazole ring.
Uniqueness
1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-20-10-14(9-19-20)11-21-12-16(21)13-22-18-8-4-6-15-5-2-3-7-17(15)18/h4,6,8-10,16H,2-3,5,7,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNYYAKXJZJXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=CC=CC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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